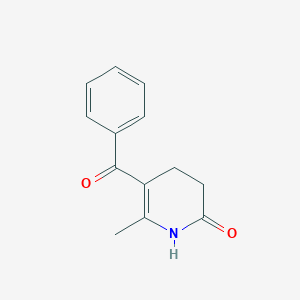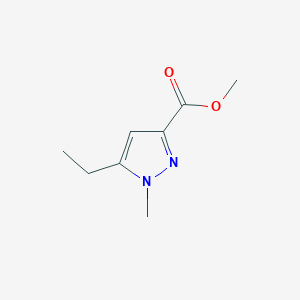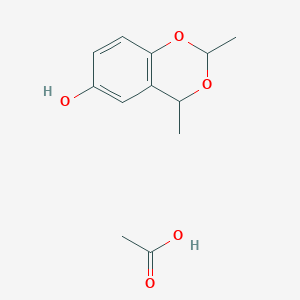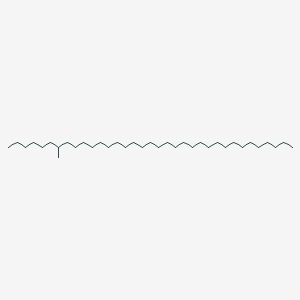
7-Methyl-pentatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-pentatriacontane: is an aliphatic hydrocarbon with the molecular formula C36H74 . It is a branched alkane, specifically a methyl-substituted pentatriacontane. This compound is part of a larger class of long-chain hydrocarbons that are often found in natural sources such as plant waxes and insect cuticles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 7-Methyl-pentatriacontane typically involves the alkylation of pentatriacontane with a methyl group. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst .
Industrial Production Methods: : Industrial production of long-chain alkanes like this compound often involves the catalytic hydrogenation of fatty acids or esters derived from natural sources. This process is carried out under high pressure and temperature conditions to achieve the desired hydrocarbon chain length and branching .
Analyse Des Réactions Chimiques
Types of Reactions: : 7-Methyl-pentatriacontane, like other alkanes, primarily undergoes reactions such as:
Oxidation: This reaction typically requires strong oxidizing agents and can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation if present.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
7-Methyl-pentatriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in the cuticular waxes of insects and plants, which are crucial for water retention and protection against environmental stress.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in the formulation of cosmetics and personal care products
Mécanisme D'action
The mechanism by which 7-Methyl-pentatriacontane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signaling pathways and membrane protein functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentatriacontane (C35H72): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
15-Methyl-pentatriacontane (C36H74): Another methyl-substituted pentatriacontane with the methyl group at a different position.
17-Methyl-pentatriacontane (C36H74): Similar to this compound but with the methyl group at the 17th position
Uniqueness: : this compound is unique due to its specific methyl substitution, which can influence its physical properties such as melting point and solubility. This structural variation can also affect its biological interactions and applications .
Propriétés
Numéro CAS |
89740-18-1 |
|---|---|
Formule moléculaire |
C36H74 |
Poids moléculaire |
507.0 g/mol |
Nom IUPAC |
7-methylpentatriacontane |
InChI |
InChI=1S/C36H74/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-36(3)34-32-9-7-5-2/h36H,4-35H2,1-3H3 |
Clé InChI |
MUVCANLRDMLDFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


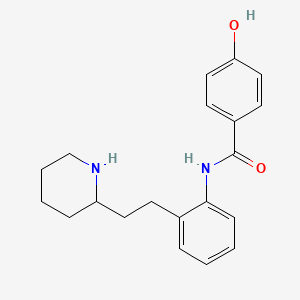
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
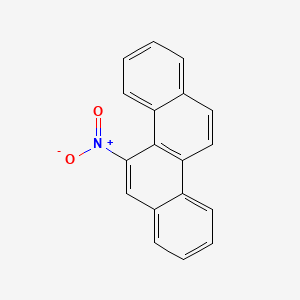
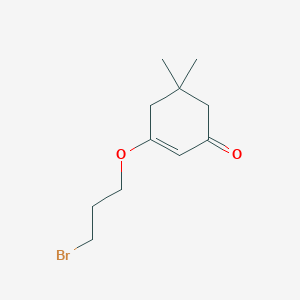
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
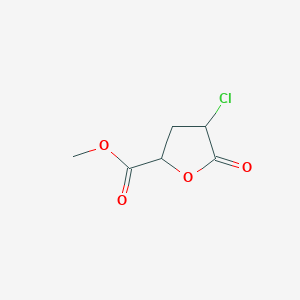
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
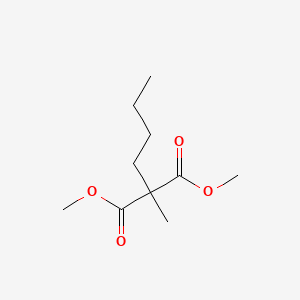
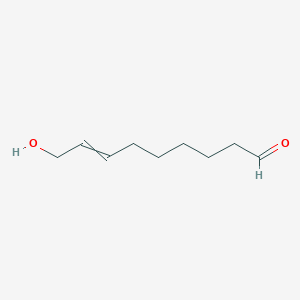

![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
